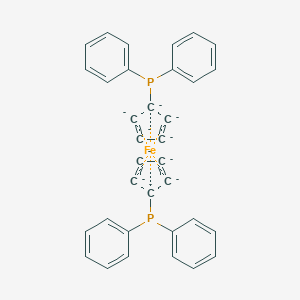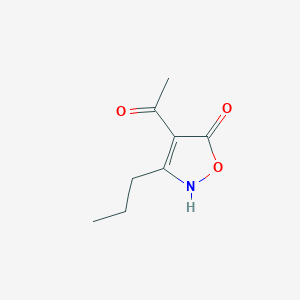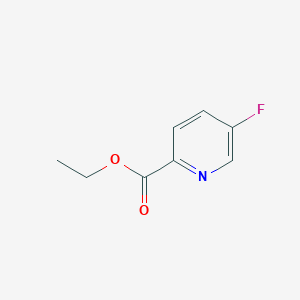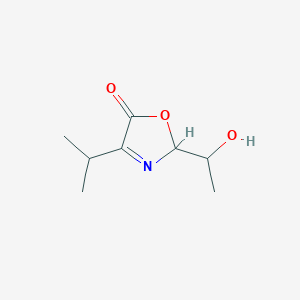
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OI-1 and is a derivative of oxazolone.
科学的研究の応用
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one has potential applications in scientific research. One of the primary applications of this compound is in the field of immunology. It has been shown to induce regulatory T cells and suppress inflammatory responses in mice models. This makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
作用機序
The mechanism of action of 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is not fully understood. However, it has been shown to activate the aryl hydrocarbon receptor (AhR) pathway. Activation of AhR leads to the induction of regulatory T cells and suppression of inflammatory responses.
生化学的および生理学的効果
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one has been shown to have several biochemical and physiological effects. It induces the production of IL-10, a regulatory cytokine that suppresses inflammatory responses. It also upregulates the expression of Foxp3, a transcription factor that plays a crucial role in the development and function of regulatory T cells.
実験室実験の利点と制限
One of the advantages of using 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one in lab experiments is its ability to induce regulatory T cells and suppress inflammatory responses. This makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one. One of the directions is to explore its potential applications in the treatment of autoimmune diseases and inflammatory disorders. Another direction is to investigate its mechanism of action and identify the molecular targets involved. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can improve its therapeutic potential.
Conclusion:
In conclusion, 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is a chemical compound with potential applications in scientific research. Its ability to induce regulatory T cells and suppress inflammatory responses makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. Further research is needed to explore its mechanism of action and identify its molecular targets. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can improve its therapeutic potential.
合成法
The synthesis of 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one can be achieved by reacting 4-isopropyloxazol-5(4H)-one with ethylene oxide in the presence of a base such as potassium carbonate. The reaction yields 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one as a white crystalline solid.
特性
CAS番号 |
152343-09-4 |
|---|---|
製品名 |
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
2-(1-hydroxyethyl)-4-propan-2-yl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-8(11)12-7(9-6)5(3)10/h4-5,7,10H,1-3H3 |
InChIキー |
ABQRYMQNEZJSMP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(OC1=O)C(C)O |
正規SMILES |
CC(C)C1=NC(OC1=O)C(C)O |
同義語 |
5(2H)-Oxazolone, 2-(1-hydroxyethyl)-4-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



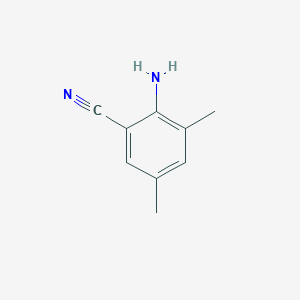
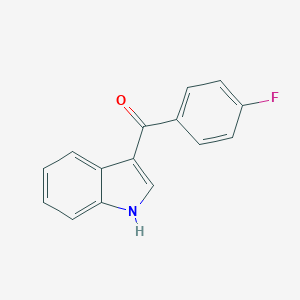
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
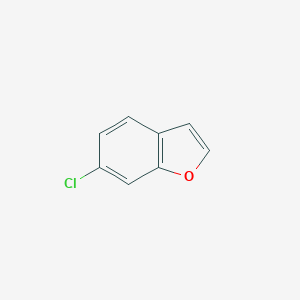
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
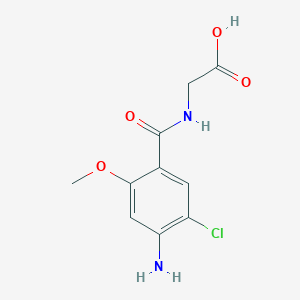
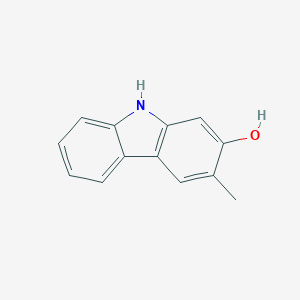
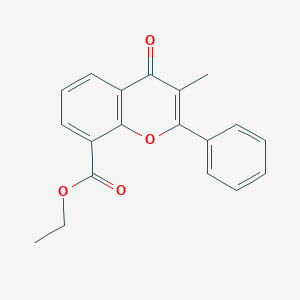
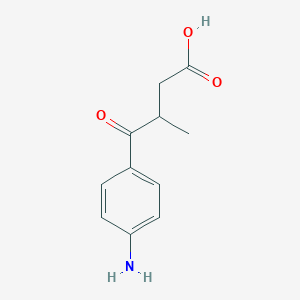
![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
